Lipophilicity-Driven Membrane Partitioning
3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine exhibits a calculated LogP of 2.91, significantly higher than its 3,4-diethyl (LogP 1.45) and 3,4-dipropyl (LogP 1.91) counterparts. This increase in lipophilicity is a direct consequence of the branched isobutyl substituents and predicts improved passive membrane permeability, which can be advantageous for intracellular target engagement. The LogP differential of +1.46 relative to the diethyl analog represents a substantial shift in the compound's distribution coefficient.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | 2.91 |
| Comparator Or Baseline | 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (LogP 1.45) ; 3,4-Dipropyl-1-methyl-1H-pyrazol-5-amine (LogP 1.91) |
| Quantified Difference | +1.46 vs. diethyl analog; +1.00 vs. dipropyl analog |
| Conditions | Calculated LogP values from vendor technical datasheets; values may vary slightly by calculation method. |
Why This Matters
Higher LogP facilitates passive diffusion across lipid bilayers, a critical determinant for compounds intended to engage intracellular targets or cross the blood-brain barrier.
